molecular formula C50H56N6O11S B13861364 N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide

N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide

Cat. No.: B13861364
M. Wt: 949.1 g/mol
InChI Key: RBCMFHJUERZQEV-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide is a derivative of Pomalidomide, a thalidomide analogue known for its potent immunomodulatory and antineoplastic properties. This compound is primarily used in scientific research and has shown significant potential in the treatment of multiple myeloma and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide typically involves the reaction of Pomalidomide with 3-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by modulating the activity of transcription factors and signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide stands out due to its unique chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways and its enhanced potency compared to other analogues make it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C50H56N6O11S

Molecular Weight

949.1 g/mol

IUPAC Name

tert-butyl N-[2-[N-[(4-cyclohexylphenyl)methyl]-4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C50H56N6O11S/c1-31-14-21-36(22-15-31)68(65,66)55(49(64)67-50(2,3)4)30-43(59)54(29-32-16-18-34(19-17-32)33-10-6-5-7-11-33)35-20-23-37(41(57)28-35)45(60)52-27-9-26-51-39-13-8-12-38-44(39)48(63)56(47(38)62)40-24-25-42(58)53-46(40)61/h8,12-23,28,33,40,51,57H,5-7,9-11,24-27,29-30H2,1-4H3,(H,52,60)(H,53,58,61)

InChI Key

RBCMFHJUERZQEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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